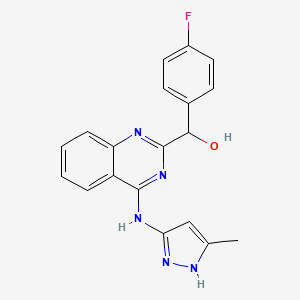

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Descripción general

Descripción

AC430 es un potente e inhibidor selectivo de molécula pequeña de la janus quinasa 2 (JAK2). Se está desarrollando por Ambit Biosciences, ahora propiedad de Daiichi Sankyo, para el tratamiento del cáncer y enfermedades autoinmunes . El compuesto es conocido por su estado de investigación y sus potenciales aplicaciones terapéuticas en varias enfermedades .

Métodos De Preparación

La ruta sintética para AC430 implica la preparación de su ® isómero óptico, que se reclama en la patente US8703943 . La síntesis típicamente involucra los siguientes pasos:

Formación del núcleo de quinazolina: Esto se logra a través de una serie de reacciones que comienzan con materiales de partida disponibles comercialmente.

Introducción del grupo fluorofenilo: Este paso involucra el acoplamiento del grupo fluorofenilo al núcleo de quinazolina.

Unión del grupo pirazolílico: El grupo pirazolílico se introduce a través de una reacción de sustitución nucleofílica.

Modificaciones finales:

Análisis De Reacciones Químicas

AC430 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

AC430 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la janus quinasa 2 y sus efectos en varias vías bioquímicas.

Biología: AC430 se utiliza en estudios biológicos para comprender el papel de la janus quinasa 2 en la señalización celular y la progresión de la enfermedad.

Medicina: El compuesto se está investigando por sus potenciales aplicaciones terapéuticas en el cáncer y enfermedades autoinmunes.

Mecanismo De Acción

AC430 ejerce sus efectos inhibiendo selectivamente la janus quinasa 2 (JAK2), una tirosina quinasa involucrada en las vías de señalización de varias citoquinas y factores de crecimiento . Al inhibir JAK2, AC430 interrumpe las vías de señalización aguas abajo, lo que lleva a la supresión de la proliferación celular y la inflamación. Los objetivos moleculares de AC430 incluyen el sitio de unión a ATP de JAK2, que es esencial para su actividad quinasa .

Comparación Con Compuestos Similares

AC430 es único en su selectividad y potencia como inhibidor de JAK2. Compuestos similares incluyen:

Ruxolitinib: Otro inhibidor de JAK2 utilizado para el tratamiento de la mielofibrosis y la policitemia vera.

Tofacitinib: Un inhibidor de JAK utilizado para el tratamiento de la artritis reumatoide y otras enfermedades autoinmunes.

Baricitinib: Un inhibidor de JAK1 y JAK2 utilizado para el tratamiento de la artritis reumatoide.

En comparación con estos compuestos, AC430 se distingue por su estado de investigación y su potencial para aplicaciones terapéuticas más amplias .

Actividad Biológica

The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a novel chemical entity with potential biological activity, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C19H16FN5O

- Molecular Weight : 349.4 g/mol

- CAS Number : 1241914-87-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies and computational modeling. It exhibits several pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : There is emerging evidence that it possesses antibacterial and antifungal activities.

The mechanisms by which this compound exerts its effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression and inflammation.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity against breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Anti-inflammatory Effects

In vitro assays demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures. This suggests a potential role in managing chronic inflammatory conditions.

Antimicrobial Activity

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting moderate antibacterial activity.

Data Tables

Computational Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicate strong interactions with kinases involved in cell signaling pathways, supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

(4-fluorophenyl)-[4-[(5-methyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRWIATZWHLIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C(C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241914-87-3 | |

| Record name | AC-430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241914873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-430 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AC-430 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7YVO9NSJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.